
1-Chloro-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,5-tetramethylbenzene can be synthesized through the chlorination of 2,3,4,5-tetramethylbenzene. One common method involves the use of tert-butyl hypochlorite (t-BuOCl) in the presence of an iron-containing catalyst. This reaction typically occurs under mild conditions and yields the desired chlorinated product with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of tetramethylbenzene using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,3,4,5-tetramethylbenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include 2,3,4,5-tetramethylphenol or 2,3,4,5-tetramethylaniline.
Oxidation: Products include 2,3,4,5-tetramethylbenzoic acid or 2,3,4,5-tetramethylbenzaldehyde.
Reduction: The major product is 2,3,4,5-tetramethylbenzene.
Applications De Recherche Scientifique
1-Chloro-2,3,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 1-Chloro-2,3,4,5-tetramethylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the chlorine atom .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks the chlorine atom.
1,2,3,5-Tetramethylbenzene (Isodurene): Different arrangement of methyl groups.
1,2,4,5-Tetramethylbenzene (Durene): Different arrangement of methyl groups
Uniqueness: 1-Chloro-2,3,4,5-tetramethylbenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
26138-77-2 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 |
Clé InChI |
XBGOUJALJVZXEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


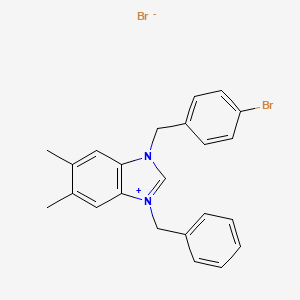
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)

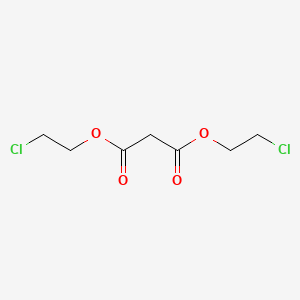

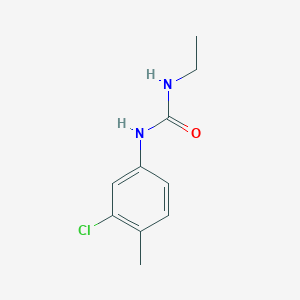
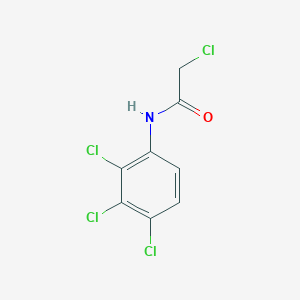
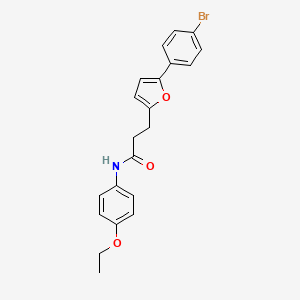

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)


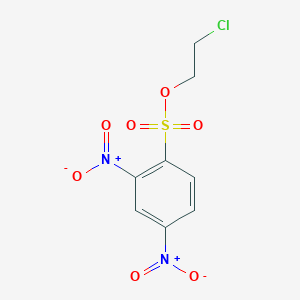
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)
